Chemical Properties of Labeled Entecavir: An In-depth Technical Guide
Chemical Properties of Labeled Entecavir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine nucleoside analogue that, after intracellular phosphorylation to the active triphosphate form, inhibits HBV polymerase, thereby suppressing viral replication.[1] Isotopically labeled versions of entecavir are indispensable tools in drug development, facilitating critical studies such as metabolic fate, pharmacokinetic profiles, and quantitative analysis in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of labeled entecavir, including its synthesis, characterization, and analytical methodologies.
Physicochemical Properties
Entecavir is a white to off-white crystalline powder.[2] Key physicochemical properties of unlabeled entecavir monohydrate are summarized in the table below. While specific data for each labeled analogue is not extensively available in public literature, the isotopic labeling is not expected to significantly alter these macroscopic physical properties.
| Property | Value | Reference |
| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one monohydrate | [3] |
| Molecular Formula | C₁₂H₁₅N₅O₃·H₂O | [3] |
| Molecular Weight | 295.3 g/mol | [3] |
| Melting Point | 249-252 °C | [2] |
| Solubility | Slightly soluble in water (2.4 mg/mL). Soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL). | [4] |
| pKa | Not available in the search results. | |
| LogP | Not available in the search results. | |
| Appearance | White to off-white crystalline powder | [2] |
Synthesis of Labeled Entecavir
The synthesis of isotopically labeled entecavir involves the incorporation of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the entecavir molecule. While detailed, step-by-step protocols for these syntheses are often proprietary, the general strategies can be inferred from the available literature.
General Synthetic Strategies
The synthesis of the carbocyclic core of entecavir is a complex process.[5] Various synthetic routes have been developed, often starting from precursors like D-ribose or employing methods to construct the cyclopentane ring system.[6][7] Isotopic labels are typically introduced at specific, stable positions within the molecule to ensure they are not lost during metabolic processes.[8]
A common strategy for labeling involves using a commercially available labeled precursor in the early stages of the synthesis. For example, the synthesis of [¹³C₄]entecavir was achieved starting from [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate.[9]
The following diagram illustrates a generalized synthetic approach for entecavir, highlighting potential stages for introducing isotopic labels.
Synthesis of Specific Labeled Entecavir Analogs
-
[¹³C₄]Entecavir : This stable isotope-labeled version was prepared in 11 steps.[9] The synthesis started with commercially available [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate, which were condensed to form a ¹³C-labeled pyrimidine derivative.[9] This was then converted to the desired purine and coupled with a chiral epoxide, followed by deprotection to yield [¹³C₄]entecavir with a chemical purity of over 99% by HPLC.[9] The isotopic distribution was determined by mass spectrometry to be 98.4% [M+4].[9]
-
[¹³C₂, ¹⁵N]Entecavir : This dual-labeled analog is commercially available and used as an internal standard in quantitative bioanalytical methods.[10][11] Its synthesis involves the use of precursors labeled with both ¹³C and ¹⁵N.
-
[¹²⁵I]Iodo-Entecavir Derivative : A radioiodinated derivative of entecavir has been synthesized for biological evaluation.[12] The synthesis involved introducing a vinyl tributyltin group to entecavir, followed by electrophilic iodination with ¹²⁵I.[12] The final product had a radiochemical purity of over 95%.[12]
Experimental Protocols
Detailed experimental protocols for the synthesis of labeled entecavir are not widely published. However, analytical methods for both labeled and unlabeled entecavir are well-documented.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
A common analytical technique for assessing the purity of entecavir and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is methanol:water (55:45 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at approximately 254 nm.[13]
-
Sample Preparation: Dissolve the entecavir sample in the mobile phase to a known concentration.
-
Injection Volume: Typically 20 µL.
-
Analysis: The retention time for entecavir is typically around 3.5 minutes under these conditions.[13] Purity is determined by the area percentage of the main peak, and related substances are quantified against a reference standard.
The following diagram outlines the workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is a highly sensitive and specific method for the quantification of entecavir in biological matrices such as human plasma.[14][15] This technique is crucial for pharmacokinetic studies.
Protocol:
-
Sample Preparation:
-
Protein precipitation is a common method for extracting entecavir from plasma.[15] This involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample.
-
After vortexing and centrifugation, the supernatant is collected for analysis.[15]
-
An isotopically labeled internal standard, such as entecavir-¹³C₂¹⁵N, is added to the plasma sample before precipitation to correct for matrix effects and variations in extraction efficiency.[10]
-
-
Chromatography:
-
Mass Spectrometry:
The following diagram illustrates the LC-MS/MS bioanalytical workflow.
Stability of Entecavir
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Entecavir has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Extensive degradation observed. | [16] |
| Alkaline Hydrolysis | Stable. | [16] |
| **Oxidative (H₂O₂) ** | Extensive degradation observed. | [16] |
| Thermal | Stable. | [16] |
| Photolytic | Stable. | [16] |
| Neutral Hydrolysis | Stable. | [16] |
Five major degradation products were identified under these stress conditions using LC-MS/MS.[16] The mass spectra of entecavir and its degradation products under basic and UV light conditions have been reported.[17]
Spectral Data
Mass Spectrometry: The protonated molecule [M+H]⁺ of entecavir is observed at m/z 278.1.[14] A key fragment ion is observed at m/z 152.1, which corresponds to the purine moiety.[14]
Metabolism and Disposition of Labeled Entecavir
Studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While a specific mass balance study for labeled entecavir was not found in the provided search results, the general metabolic profile of entecavir is known. Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system. Following oral administration, it is primarily eliminated unchanged in the urine through glomerular filtration and net tubular secretion.
Conclusion
Isotopically labeled entecavir plays a crucial role in the research and development of this important antiviral drug. This guide has summarized the key chemical properties, synthetic strategies, and analytical methodologies for both labeled and unlabeled entecavir based on publicly available information. While detailed synthetic protocols for labeled compounds are often proprietary, the provided information on analytical methods and stability offers a solid foundation for researchers, scientists, and drug development professionals working with this molecule. The use of labeled entecavir, particularly in conjunction with sensitive analytical techniques like LC-MS/MS, enables accurate and reliable characterization of its pharmacokinetic and metabolic profiles, which is essential for its safe and effective clinical use.
References
- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Entecavir | 142217-69-4 [chemicalbook.com]
- 3. CAS 209216-23-9: Entecavir monohydrate | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DSpace [diposit.ub.edu]
- 6. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. An alternative and robust synthesis of [(13) C4 ]Baraclude® (entecavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. tcichemicals.com [tcichemicals.com]
